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Compound of Interest

Compound Name: Prizidilol

Cat. No.: B107675 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathway for Prizidilol, a
centrally acting antihypertensive agent. The synthesis involves a multi-step process,

commencing with the formation of a pyridazinone ring system, followed by a series of functional

group transformations to introduce the characteristic hydrazine and amino-alcohol moieties.

This document outlines the experimental protocols for each key step, presents quantitative

data in a structured format, and includes a visual representation of the synthetic route.

Prizidilol Synthesis Overview
The synthesis of Prizidilol can be logically divided into five major stages:

Formation of the Pyridazinone Core: Construction of the 6-(2-hydroxyphenyl)-3(2H)-

pyridazinone scaffold.

Chlorination of the Pyridazinone: Conversion of the hydroxyl group on the pyridazinone ring

to a chlorine atom.

Introduction of the Epoxide Side Chain: Attachment of the epoxypropoxy side chain to the

phenolic hydroxyl group.

Epoxide Ring-Opening: Reaction of the epoxide with tert-butylamine to form the amino-

alcohol side chain.
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Hydrazinolysis: Final conversion of the chloro-pyridazine to the hydrazino-pyridazine,

yielding Prizidilol.

The overall synthetic pathway is depicted in the following diagram:

2-Hydroxyacetophenone + Glyoxylic Acid

6-(2-Hydroxyphenyl)-3(2H)-pyridazinone
Step 1

3-Chloro-6-(2-hydroxyphenyl)pyridazine
Step 2

3-Chloro-6-(2-epoxypropoxyphenyl)pyridazine
Step 3

3-[2-(3-tert-Butylamino-2-hydroxypropoxy)phenyl]-6-chloropyridazine
Step 4

PrizidilolStep 5

1. KOH
2. Hydrazine Hydrate

POCl3, DMF

Epibromohydrin, K2CO3

tert-Butylamine

Hydrazine Hydrate
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Figure 1: Overall synthetic pathway of Prizidilol.

Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the Prizidilol
synthesis, along with relevant quantitative data.

Step 1: Synthesis of 6-(2-Hydroxyphenyl)-3(2H)-
pyridazinone
This initial step involves the condensation of 2-hydroxyacetophenone with glyoxylic acid,

followed by cyclization with hydrazine hydrate to form the pyridazinone ring.

Experimental Protocol:[1]

To a cooled (10°C) and stirred solution of potassium hydroxide (31.36 g) in water (150 ml),

glyoxylic acid hydrate (18.4 g) is added.
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2-Hydroxyacetophenone (24 ml) is then added to the solution, and the mixture is stirred at

room temperature for 21 hours.

The pH of the reaction mixture is adjusted to approximately 7.

Hydrazine hydrate (2.5 ml, 0.05 mole) is added, and the mixture is heated under reflux for 2

hours.

The solid that separates upon cooling is filtered, washed with water and 2-propanol, and

dried to yield the product.

An alternative method involves the dehydrogenation of 6-(2-hydroxyphenyl)-4,5-dihydro-

3(2H)pyridazinone.[2]

Experimental Protocol (Alternative):[2]

A mixture of 6-(2-hydroxyphenyl)-4,5-dihydro-3(2H)pyridazinone (2.5 g), sodium 3-

nitrobenzenesulphonate (2.96 g), and sodium hydroxide (1.31 g) in water (25 ml) is heated

under reflux for 2.5 hours.

The warm solution is acidified with acetic acid to a pH of 9.

The resulting precipitate is filtered to give the product.

Parameter Value Reference

Yield 62-85% [1]

Melting Point 296-302°C [1]

Alternative Method M.P. 287-292°C [2]

Table 1: Quantitative data for the synthesis of 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone.

Step 2: Synthesis of 3-Chloro-6-(2-
hydroxyphenyl)pyridazine
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The hydroxyl group of the pyridazinone is converted to a chlorine atom using phosphorus

oxychloride.

Experimental Protocol:[3]

Dimethylformamide (85 ml) is cooled to 5°C, and phosphorus oxychloride (115 ml) is added

slowly, maintaining the temperature below 60°C.

6-(2-Hydroxyphenyl)-3(2H)-pyridazinone (30 g, 0.16 mol) is added rapidly in several

portions.

The reaction mixture is heated to 85°C and stirred at this temperature for 4.5 hours.

The mixture is cooled to 35°C and poured into 1 liter of ice-cold water, keeping the

temperature of the quenched solution below 35°C.

The resulting precipitate is filtered, washed with water, and dried to give the crude product.

Purification can be achieved by recrystallization from a dimethylformamide/isopropanol

mixture.

Parameter Value Reference

Crude Yield 96% [3]

Purified Yield 80% [3]

Table 2: Quantitative data for the synthesis of 3-Chloro-6-(2-hydroxyphenyl)pyridazine.

Step 3: Synthesis of 3-Chloro-6-(2-
epoxypropoxyphenyl)pyridazine
The phenolic hydroxyl group is alkylated with epibromohydrin to introduce the epoxide side

chain.

Experimental Protocol:[3]
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A mixture of 3-chloro-6-(2-hydroxyphenyl)pyridazine (2.69 g), epibromohydrin (4.5 ml), and

anhydrous potassium carbonate (3.6 g) in dry butan-2-one (100 ml) is stirred and heated

under reflux for 16 hours.

The mixture is filtered, and the filtrate is evaporated to dryness.

The residue is recrystallized twice from ethanol to give the purified product.

Parameter Value Reference

Melting Point 118-119°C [3]

Table 3: Physical data for 3-Chloro-6-(2-epoxypropoxyphenyl)pyridazine.

Step 4: Synthesis of 3-[2-(3-tert-Butylamino-2-
hydroxypropoxy)phenyl]-6-chloropyridazine
The epoxide ring is opened by nucleophilic attack of tert-butylamine to form the characteristic

amino-alcohol side chain of beta-blockers.

Experimental Protocol (Representative):

3-Chloro-6-(2-epoxypropoxyphenyl)pyridazine is dissolved in a suitable solvent such as

ethanol or isopropanol.

An excess of tert-butylamine (typically 2-3 equivalents) is added to the solution.

The reaction mixture is heated to reflux and maintained at this temperature for several hours

until the reaction is complete (monitored by TLC or LC-MS).

The solvent and excess tert-butylamine are removed under reduced pressure.

The residue is purified by column chromatography or recrystallization to yield the product.

Note: While a specific protocol for this exact substrate was not found in the initial search, this

procedure is representative of standard methods for the synthesis of similar beta-blocker side

chains.
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Step 5: Synthesis of Prizidilol
The final step involves the conversion of the chloro-pyridazine to the corresponding hydrazine

derivative.

Experimental Protocol:[4]

A mixture of 3-[2-(3-tert-butylamino-2-hydroxypropoxy)phenyl]-6-chloropyridazine (0.01 mol)

and hydrazine hydrate (99%, 0.01 mol) in dioxane (20 mL) is heated under reflux for 6 hours.

The solid that forms upon cooling is filtered off and recrystallized from ethanol to give

Prizidilol.

Parameter Value Reference

Yield 55% [4]

Table 4: Quantitative data for the synthesis of Prizidilol.

Logical Workflow for Prizidilol Synthesis
The sequence of reactions in the synthesis of Prizidilol is critical for its success. The following

diagram illustrates the logical flow of the synthesis, highlighting the transformation of key

functional groups.
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Starting Materials:
2-Hydroxyacetophenone

Glyoxylic Acid

Step 1: Pyridazinone Formation

Intermediate:
6-(2-Hydroxyphenyl)-3(2H)-pyridazinone

Step 2: Chlorination

Intermediate:
3-Chloro-6-(2-hydroxyphenyl)pyridazine

Step 3: Epoxidation

Intermediate:
3-Chloro-6-(2-epoxypropoxyphenyl)pyridazine

Step 4: Epoxide Opening

Intermediate:
3-[2-(3-tert-Butylamino-2-hydroxypropoxy)phenyl]-6-chloropyridazine

Step 5: Hydrazinolysis

Final Product:
Prizidilol
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Figure 2: Logical workflow of the Prizidilol synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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